An In-Depth Technical Guide to 2,6-Dimethyl-1-nitrosopiperidine for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2,6-Dimethyl-1-nitrosopiperidine for Researchers, Scientists, and Drug Development Professionals
An introduction to the mutagenic and carcinogenic potential of 2,6-Dimethyl-1-nitrosopiperidine, a nitrosamine compound of significant interest in toxicological and pharmacological research. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and biological activities, with a focus on its metabolic activation and toxicological implications.
Chemical and Physical Properties
2,6-Dimethyl-1-nitrosopiperidine is a derivative of piperidine and belongs to the class of N-nitrosamines. These compounds are characterized by the presence of a nitroso group (-N=O) attached to a nitrogen atom. The addition of two methyl groups at the 2 and 6 positions of the piperidine ring influences its chemical and physical properties, as well as its biological activity.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₄N₂O | --INVALID-LINK-- |
| Molecular Weight | 142.20 g/mol | --INVALID-LINK-- |
| CAS Number | 17721-95-8 | --INVALID-LINK-- |
| Appearance | Light yellow oil or liquid (for the parent compound N-nitrosopiperidine) | [1] |
| Vapor Pressure | 0.03 mmHg | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The synthesis of N-nitrosamines is typically achieved through the reaction of a secondary amine with a nitrosating agent, most commonly nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) under acidic conditions.[2][3][4]
Experimental Protocol: General Synthesis of N-Nitrosopiperidines
This protocol describes the general procedure for the synthesis of N-nitrosopiperidines, which can be adapted for 2,6-Dimethyl-1-nitrosopiperidine starting from 2,6-dimethylpiperidine.
Materials:
-
2,6-Dimethylpiperidine
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Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or other strong acid
-
Dichloromethane or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2,6-dimethylpiperidine in water or a suitable solvent and cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the cooled amine solution with constant stirring.
-
Acidify the reaction mixture by the dropwise addition of a strong acid (e.g., HCl) while maintaining the temperature below 5 °C. The reaction is typically monitored for completion using starch-iodide paper to test for the presence of excess nitrous acid.
-
After the reaction is complete, extract the product into an organic solvent such as dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,6-Dimethyl-1-nitrosopiperidine.
-
The crude product can be further purified by distillation or chromatography if necessary.
Analytical Methodologies
The detection and quantification of nitrosamines, including 2,6-Dimethyl-1-nitrosopiperidine, are crucial for toxicological studies and regulatory compliance. Due to their potential carcinogenicity at low levels, highly sensitive and selective analytical methods are required. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.[5][6][7][8]
Experimental Protocol: LC-MS/MS for Nitrosamine Analysis
This protocol outlines a general method for the analysis of nitrosamines in a sample matrix, which can be optimized for 2,6-Dimethyl-1-nitrosopiperidine.
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 reversed-phase column (e.g., XSelect® HSS T3, 15 cm × 3 mm i.d., 3.5 μm)[5]
Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or LC-MS grade)
-
2,6-Dimethyl-1-nitrosopiperidine standard
-
Isotopically labeled internal standard (e.g., d-labeled nitrosamine)
Procedure:
-
Sample Preparation:
-
For drug products, a specific weight of the ground tablet powder or API is dissolved in a suitable solvent (e.g., methanol).[6]
-
The sample is sonicated and then centrifuged to remove any undissolved material.[6]
-
The supernatant is filtered through a 0.22 μm filter before injection into the LC-MS/MS system.[6]
-
-
Chromatographic Conditions:
-
A gradient elution is typically used with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile/methanol mixture), both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.[5]
-
-
Mass Spectrometric Conditions:
-
The mass spectrometer is operated in positive ion mode using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[8]
-
Detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 2,6-Dimethyl-1-nitrosopiperidine and its internal standard would need to be determined.
-
Metabolism and Mechanism of Action
The biological activity of N-nitrosamines, including their carcinogenic effects, is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes.[9][10][11] This process, known as bioactivation, leads to the formation of reactive electrophilic intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer.
The primary metabolic pathway for N-nitrosopiperidines is α-hydroxylation, which occurs on the carbon atoms adjacent to the nitrosamine nitrogen.[9][10] For 2,6-Dimethyl-1-nitrosopiperidine, this would occur at the C2 and C6 positions. This hydroxylation is catalyzed by various CYP enzymes, with studies on the parent compound, N-nitrosopiperidine, highlighting the significant role of CYP2A3.[9][10]
The resulting α-hydroxy-N-nitrosamine is unstable and spontaneously decomposes to form a reactive diazonium ion and an aldehyde. This diazonium ion is a potent alkylating agent that can react with DNA bases, forming DNA adducts. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication and result in permanent mutations.
Metabolic Pathway of 2,6-Dimethyl-1-nitrosopiperidine
Caption: Metabolic activation pathway of 2,6-Dimethyl-1-nitrosopiperidine.
Toxicology and Carcinogenicity
N-nitrosamines are a well-established class of potent carcinogens.[12][13][14] The carcinogenicity of the parent compound, N-nitrosopiperidine, has been demonstrated in various animal models, where it primarily induces tumors of the esophagus and liver.[12] While specific carcinogenicity data for 2,6-Dimethyl-1-nitrosopiperidine is limited, the presence of the nitrosamine functional group strongly suggests it is also a potential carcinogen. The methyl groups at the 2 and 6 positions may influence its metabolic rate and carcinogenic potency.
Quantitative Toxicological Data
| Compound | Test | Species | Route | Value | Reference |
| N-Nitrosopiperidine | LD50 | Rat | Oral | 100 mg/kg | [9] |
| N-Nitrosopiperidine | Oral Slope Factor | Human | - | 9.4 (mg/kg-day)⁻¹ | [15] |
| N-Nitrosopiperidine | Inhalation Unit Risk | Human | - | 2.7 x 10⁻³ (µg/m³)⁻¹ | [15] |
Note: The LD50 value is for the parent compound, N-nitrosopiperidine. Specific LD50 data for 2,6-Dimethyl-1-nitrosopiperidine was not found in the reviewed literature. The oral slope factor and inhalation unit risk are measures of carcinogenic potency.
Conclusion
2,6-Dimethyl-1-nitrosopiperidine is a compound of significant toxicological concern due to its classification as a nitrosamine. Its biological activity is intrinsically linked to its metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA-reactive intermediates. This guide has provided a foundational understanding of its chemical properties, synthesis, analysis, and toxicological profile, drawing upon data from related nitrosamine compounds where specific information is lacking. Further research is warranted to fully elucidate the specific toxicological and carcinogenic properties of 2,6-Dimethyl-1-nitrosopiperidine to better assess its risk to human health.
References
- 1. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. fda.gov.tw [fda.gov.tw]
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- 10. Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Carcinogenic effect of nitrosopyrrolidine, nitrosopiperidine and nitrosohexamethyleneimine in Fischer rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
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